4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also includes an indole derivative, which is a significant structure in many biologically active molecules
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological effects, making indole derivatives a potential class of biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They can affect various biochemical pathways, leading to a range of downstream effects. These effects can include the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Given that indole derivatives are known to have various biologically vital properties , it can be inferred that this compound may also have significant effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated thiophene is then coupled with the indole derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Formation of Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s indole derivative is known for its biological activity, making it a candidate for drug development, particularly in antiviral, anticancer, and anti-inflammatory therapies.
Material Science: The thiophene ring’s electronic properties make this compound useful in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure and potential binding properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, used in plant growth regulation.
Thiophene-2-carboxamide: A simpler analog without the indole derivative, used in various chemical syntheses.
Uniqueness
4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of an indole derivative and a brominated thiophene ring.
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-19-5-4-10-6-11(2-3-13(10)19)14(20)8-18-16(21)15-7-12(17)9-22-15/h2-3,6-7,9,14,20H,4-5,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUVBASYGACQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.